![molecular formula C17H24BFO4 B1412663 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester CAS No. 1980783-92-3](/img/structure/B1412663.png)
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
Übersicht
Beschreibung
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. This compound features a fluorinated aromatic ring and a boronic ester group, making it a versatile intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes and receptors.
Material Science: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The presence of a fluorine atom can also influence the compound’s properties. Fluorine is highly electronegative, which can affect the compound’s reactivity and interactions with biological targets. It can also improve the compound’s metabolic stability, potentially enhancing its bioavailability .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes and proteins, often acting as an inhibitor or a ligand. For instance, it has been observed to inhibit certain hydrolases and oxidoreductases by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, the compound’s boron-containing dioxaborolane ring facilitates its interaction with biomolecules through reversible covalent bonding, which is crucial for its role in molecular recognition and signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles and changes in cellular proliferation and differentiation . Furthermore, the compound’s interaction with metabolic enzymes can result in shifts in metabolic flux, impacting cellular energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, including enzymes and receptors, via its dioxaborolane ring, forming reversible covalent bonds . This binding can lead to enzyme inhibition or activation, depending on the target enzyme’s role in cellular processes. Additionally, the compound’s fluorine atom contributes to its high affinity for certain biomolecules, enhancing its inhibitory effects on enzyme activity . Changes in gene expression are also observed, likely due to the compound’s impact on transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Its degradation products may exhibit different biochemical properties, potentially leading to altered cellular responses over time . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for chronic biochemical modulation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . Higher dosages can lead to adverse effects, including cytotoxicity and organ damage, likely due to the compound’s interaction with critical metabolic pathways and cellular structures . Threshold effects have been identified, where specific dosages result in pronounced biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain or alter its biochemical activity . Additionally, its interaction with metabolic cofactors, such as NADH and FAD, can influence metabolic flux and the levels of key metabolites within cells . These interactions underscore the compound’s potential to modulate cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and other membrane proteins, facilitating its uptake and distribution across cellular compartments . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The localization and accumulation of the compound are critical for its function and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through interactions with targeting sequences and transport proteins . These interactions ensure that the compound reaches its intended sites of action, where it can modulate enzyme activity, gene expression, and other cellular functions . Post-translational modifications, such as phosphorylation and ubiquitination, may also play a role in regulating the compound’s localization and activity within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-fluorobenzoic acid, is brominated to form 3-fluoro-4-bromobenzoic acid.
Borylation: The brominated compound undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to introduce the boronic ester group.
Esterification: The resulting boronic acid is then esterified with tert-butyl alcohol under acidic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic ester with aryl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol under mild conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Alcohols: Formed through reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester is unique due to its combination of a fluorinated aromatic ring and a boronic ester group. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
tert-butyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)11-8-9-12(13(19)10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYNBDDQSQEGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



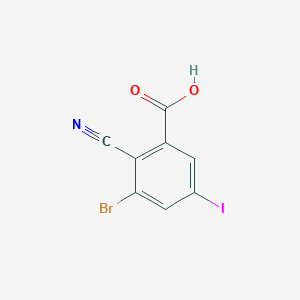
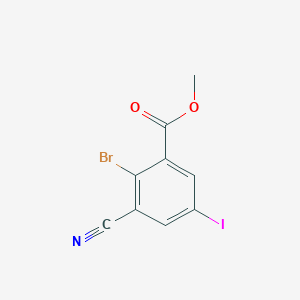
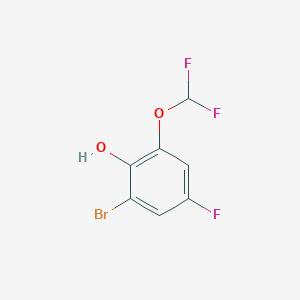
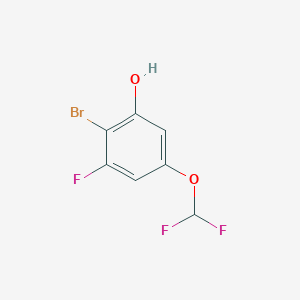
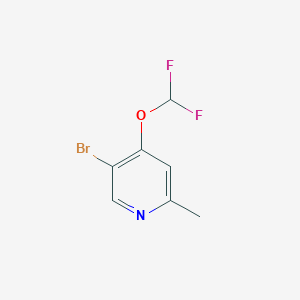
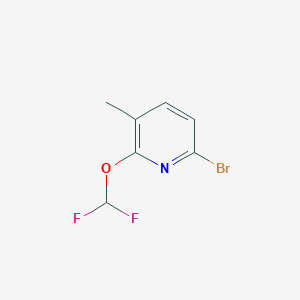
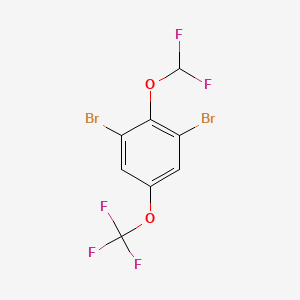
![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)
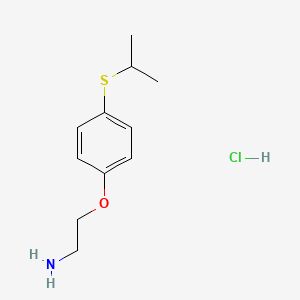

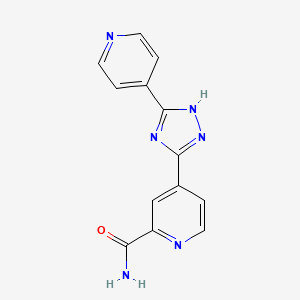
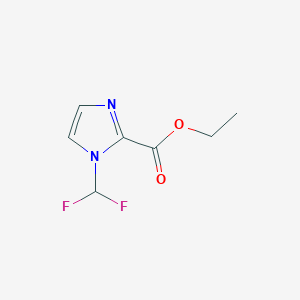
![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)
